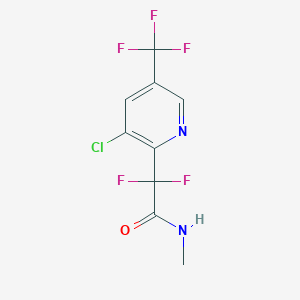

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide

Descripción

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide is a fluorinated acetamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. This compound shares structural similarities with agrochemicals like fluopyram (a succinate dehydrogenase inhibitor) but differs in its substitution pattern, particularly the presence of two fluorine atoms on the acetamide carbonyl group and a methyl group on the nitrogen . Its physicochemical properties, such as solubility and lipophilicity, are influenced by the electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring, as well as the difluoroacetamide side chain.

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5N2O/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWRFPKWPHVVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Pyridine Intermediate

a. Fluorination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The initial step involves fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine to generate 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine. This process utilizes a fluorinating reagent such as potassium fluoride (KF) or calcium fluoride (CaF₂) in the presence of a suitable solvent and catalyst.

- Reaction Conditions:

- Solvent: N,N-Dimethylacetamide (DMAC) is preferred due to its high boiling point and ability to sustain elevated temperatures.

- Catalyst: Tetrabutylammonium bromide or other transfer catalysts facilitate fluorination.

- Temperature: 140–170°C.

- Time: 5–10 hours.

- Reagents Ratio: KF (1.1–2 molar equivalents) relative to the starting dichloropyridine.

b. Cyanation of Fluorinated Pyridine

The fluorinated pyridine undergoes cyanation to introduce the nitrile group, forming 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.

- Method:

- The fluorinated intermediate is reacted with a cyanide source, such as hydrocyanic acid or potassium cyanide, in a suitable solvent like dichloromethane or acetonitrile.

- Conditions: Reflux at 80°C for 2–3 hours.

- Post-treatment: Water washing, acidification (pH 2–4), and organic phase separation to isolate the nitrile.

Amide Formation via N-Methylation

The key step involves converting the nitrile derivative into the target acetamide through N-methylation.

a. Formation of N-Methylacetamide

- Method:

- The nitrile compound is reacted with methylamine or methylating agents such as methyl iodide or dimethyl sulfate.

- Reaction Conditions:

- Solvent: Acetone or ethanol.

- Temperature: Room temperature to mild heating (~50°C).

- Catalyst: Usually no catalyst, but in some cases, a base like potassium carbonate can be used to facilitate methylation.

- Outcome: Formation of N-methylacetamide derivative.

Introduction of Difluoro Groups

- The difluorination at the acetamide side chain is achieved via nucleophilic substitution or fluorination reagents, such as diethylaminosulfur trifluoride (DAST) or similar reagents, under controlled conditions.

Final Coupling and Purification

The last step involves coupling the pyridine derivative with the N-methylacetamide moiety.

- Method:

- Activation of the pyridine intermediate (e.g., via chlorination or other functional group transformations) followed by nucleophilic substitution with N-methylacetamide.

- Reaction Conditions: Mild heating in inert atmosphere, often with a base such as triethylamine.

- Purification: Recrystallization or chromatography to obtain the pure compound.

Data Summary Table of Preparation Methods

| Step | Starting Material | Reagents | Solvent | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine | KF or CaF₂ | DMAC | Tetrabutylammonium bromide | 140–170°C, 5–10h | ~85% | Environmentally friendly, high selectivity |

| Cyanation | Fluorinated pyridine | Hydrocyanic acid or KCN | Dichloromethane | None | Reflux 80°C, 2–3h | ~80% | Post-treatment with water and acid |

| N-Methylation | Nitrile derivative | Methylamine or methyl iodide | Acetone | None | Room temp to 50°C | ~75–85% | Nucleophilic substitution |

| Difluorination | N-Methylacetamide derivative | DAST or similar | - | - | Controlled temperature | Variable | Achieves difluorination at the acetamide side |

Research Findings and Notes

- The fluorination step's efficiency depends heavily on the choice of solvent and catalyst, with DMAC providing higher reaction temperatures and shorter reaction times.

- Cyanation avoids the use of toxic nitrile solvents, favoring dichloromethane, which simplifies solvent recovery and reduces environmental impact.

- The overall synthesis emphasizes green chemistry principles, including solvent recycling and minimal cyanide usage.

- Yields exceeding 85% have been reported for key steps, demonstrating process robustness.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various pathogenic microorganisms, suggesting its potential as a new antibiotic candidate. For instance, it has been tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth.

Anticancer Properties : The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines expressing specific oncogenes. For example, in vitro studies have indicated a substantial reduction in cell viability at concentrations above 10 μM, highlighting its potential for therapeutic use in oncology.

Agricultural Chemistry Applications

In the realm of agricultural chemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. The trifluoromethyl group enhances its biological activity against pests and pathogens, making it a valuable component in crop protection formulations.

Case Studies

- Antimicrobial Resistance : A study focused on the compound's efficacy against multidrug-resistant bacteria, revealing its potential as an alternative treatment option for resistant infections.

- Cancer Treatment Exploration : Another investigation explored the use of this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models.

- Agricultural Efficacy : Field trials demonstrated that formulations containing this compound significantly improved crop yields by effectively controlling pest populations without harming beneficial insects.

Mecanismo De Acción

The mechanism of action of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

(a) Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)

- Key Differences : Fluopyram contains a benzamide group and an ethyl linker, whereas the target compound has a difluoroacetamide group directly attached to the pyridine ring.

- Biological Activity : Fluopyram inhibits mitochondrial succinate dehydrogenase, leading to fungicidal effects. The target compound’s difluoroacetamide may alter binding affinity or metabolic stability .

- Toxicity : Fluopyram is associated with thyroid tumors in rodents due to metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) . The difluoro group in the target compound could reduce such toxicity by resisting metabolic degradation .

(b) 2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide

- Key Differences: This analog features a chloroacetamide group linked via an ethylamino bridge.

- Applications : Similar pyridine derivatives are intermediates in synthesizing polyimides or agrochemicals, but the target compound’s difluoroacetamide may confer unique reactivity .

(c) N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

- Key Differences : Incorporates a triazole-sulfanyl group on the acetamide, enabling diverse biological interactions (e.g., antifungal or antiviral activity). The target compound’s difluoro group may enhance metabolic stability compared to this sulfur-containing analog .

Physicochemical and Metabolic Properties

Actividad Biológica

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C₉H₈ClF₃N₂O

- Molecular Weight : 251.62 g/mol

- CAS Number : 326816-37-9

The biological activity of this compound is primarily linked to its interaction with specific biological targets, influencing pathways associated with cancer and other diseases. The trifluoromethyl and chloro substituents on the pyridine ring enhance its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, a related compound demonstrated the ability to inhibit liver tumor growth through modulation of the STAT3 pathway, a critical regulator in cancer progression .

| Compound | Activity | Mechanism |

|---|---|---|

| NHDC | Inhibits liver tumor growth | Inhibition of STAT3 pathway |

| This compound | Potentially similar effects | Hypothesized modulation of signaling pathways |

Antiviral Activity

Compounds containing pyridine rings have shown promise as antiviral agents. Research into N-Heterocycles has highlighted their effectiveness against various viral targets, suggesting that this compound may also exhibit antiviral properties through similar mechanisms .

Case Studies and Research Findings

- In vitro Studies :

- In vivo Studies :

- Molecular Docking Studies :

Safety and Toxicity

While the anticancer potential is promising, toxicity studies are crucial for assessing safety profiles. Preliminary data indicate that similar compounds exhibit low toxicity in animal models, but comprehensive studies are necessary to confirm these findings for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide, and how can reaction conditions be optimized?

- Methodology : Catalytic hydrogenation (e.g., using palladium catalysts) is effective for reducing nitrile intermediates to amines, as demonstrated in analogous pyridinyl derivatives . Substitution reactions under alkaline conditions (e.g., using KPO) and condensation with condensing agents like DCC are critical steps . Optimization involves adjusting pH, temperature, and catalyst loading to improve yield (e.g., 13% yield reported in palladium-catalyzed reactions) .

- Key Parameters : Monitor reaction progress via HPLC or TLC. Use inert atmospheres (argon) to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound and its degradation products?

- Techniques : High-resolution mass spectrometry (HRMS) and are essential for confirming the trifluoromethyl group. LC-MS/MS is recommended for detecting metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA) .

- Validation : Compare spectral data with PubChem entries (InChI Key: YUIYLRZZOTYCSH-UHFFFAOYSA-N for structural analogs) .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

- Mechanism : Structural analogs (e.g., fluopyram) target enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase), disrupting bacterial lipid biosynthesis .

- Pathways : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation) to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data, such as undetected intermediates?

- Case Study : In fluopyram metabolism, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE) was hypothesized but not observed, while TPA and TPAA were detected .

- Resolution : Employ stable isotope labeling or time-course sampling to track transient intermediates. Use computational tools (e.g., DFT calculations) to predict metabolite stability .

Q. What strategies improve the environmental stability of this compound in agricultural applications?

- Degradation Factors : Photolysis and soil microbial activity are primary degradation drivers. Modify the pyridinyl backbone with electron-withdrawing groups (e.g., chloro, trifluoromethyl) to enhance stability .

- Testing : Conduct accelerated stability studies under UV light and varying pH conditions. Monitor degradation via GC-MS .

Q. How do structural modifications influence bioactivity in analogs?

- SAR Insights : Replace the difluoroacetamide group with methylcarbamoyl (as in Fluazuron) to enhance insecticidal activity. The trifluoromethyl group at the pyridine 5-position is critical for target selectivity .

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution. Test efficacy in enzyme inhibition assays and field trials .

Q. What computational tools are effective for predicting binding modes with bacterial targets?

- Approach : Molecular docking (e.g., AutoDock Vina) using AcpS-PPTase crystal structures (PDB: 1F7L). Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with the acetamide moiety .

- Validation : Compare docking scores with IC values from enzymatic assays .

Methodological Notes

- Synthetic Optimization : Prioritize palladium/rhodium catalysts for C–N bond formation, as these reduce side products in multi-step syntheses .

- Metabolite Tracking : Use -labeling for precise quantification in environmental samples .

- Data Reconciliation : Cross-validate contradictory results (e.g., missing TPE) using multiple analytical platforms (e.g., HRMS, NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.